molecular formula C10H12N2 B1366698 2-(Propylamino)benzonitrile CAS No. 74396-53-5

2-(Propylamino)benzonitrile

Cat. No. B1366698
CAS RN: 74396-53-5
M. Wt: 160.22 g/mol
InChI Key: KIIOPQYCYPGLIF-UHFFFAOYSA-N
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Description

2-(Propylamino)benzonitrile is a chemical compound with the CAS Number: 74396-53-5 and a molecular weight of 160.22 . It has a linear formula of C10H12N2 .


Molecular Structure Analysis

The InChI code for 2-(Propylamino)benzonitrile is 1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a propylamino group (a three-carbon chain attached to an amino group).

Scientific Research Applications

Pyrrole

  • Application : Pyrrole is a biologically active scaffold possessing diverse activities. It is found in many natural products and marketed drugs .
  • Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Results or Outcomes : Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Benzonitrile

  • Application : Benzonitrile is a versatile aromatic compound used as a precursor to a range of useful compounds .
  • Methods of Application : Benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine. The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
  • Results or Outcomes : In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .

Polycarbazole Derivatives

  • Application : Polycarbazole and its derivatives are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
  • Methods of Application : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
  • Results or Outcomes : These polymers are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Functionalized Silica Nanoparticles

  • Application : Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
  • Methods of Application : These nanoparticles are particularly appropriate for different applications, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
  • Results or Outcomes : The surface modification step on the various properties of the silica surface has been demonstrated .

properties

IUPAC Name

2-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOPQYCYPGLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447574
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylamino)benzonitrile

CAS RN

74396-53-5
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 2-fluorobenzonitrile and n-propylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Dong, Z Wu, Z Liu, P Liu, P Sun - The Journal of Organic …, 2015 - ACS Publications
2-(Alkylamino)benzonitriles were synthesized via a rhodium-catalyzed cyanation on the aryl C–H bond and subsequent denitrosation of N-nitrosoarylamines using a removable nitroso …
Number of citations: 68 pubs.acs.org
RK Rit, H Li, SP Argent, KM Wheelhouse… - Advanced Synthesis …, 2023 - Wiley Online Library
Chiral dienes are important ligands in asymmetric catalysis but they are less accessible than other commonly used ligands such as chiral bisphosphines. Here, we show that …
Number of citations: 5 onlinelibrary.wiley.com

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